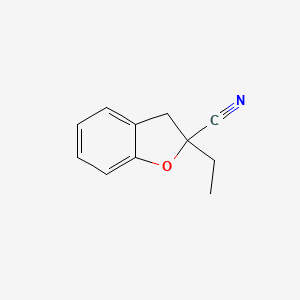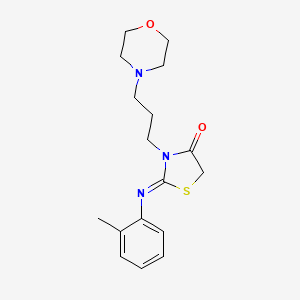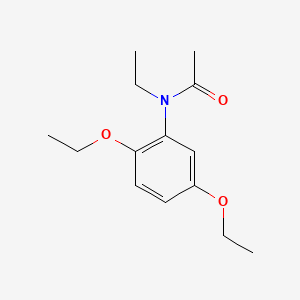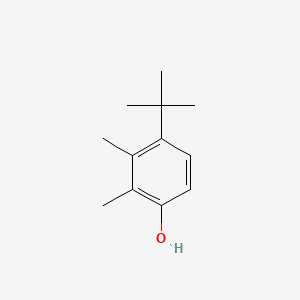
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C14H32O4Si2. It is a derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester can be synthesized through the reaction of 2-methylpentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-methylpentanedioic acid and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the ester.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 2-methylpentanedioic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for carboxylic acids in organic synthesis.
Biological Studies: The compound can be used in the synthesis of biologically active molecules.
Material Science: It is utilized in the preparation of silicon-containing polymers and materials.
作用機序
The mechanism of action of pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester involves the reactivity of the trimethylsilyl groups. These groups can be easily cleaved under acidic or basic conditions, making the compound useful as a protecting group in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Similar in structure but contains a methoxyimino group.
Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester: Contains an additional trimethylsilyloxy group.
Uniqueness
Pentanedioic acid, 2-methyl-, bis(trimethylsilyl) ester is unique due to its specific structure, which provides distinct reactivity and applications in organic synthesis and material science. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
特性
分子式 |
C12H26O4Si2 |
|---|---|
分子量 |
290.50 g/mol |
IUPAC名 |
bis(trimethylsilyl) 2-methylpentanedioate |
InChI |
InChI=1S/C12H26O4Si2/c1-10(12(14)16-18(5,6)7)8-9-11(13)15-17(2,3)4/h10H,8-9H2,1-7H3 |
InChIキー |
GRKPITUYBIOOJQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



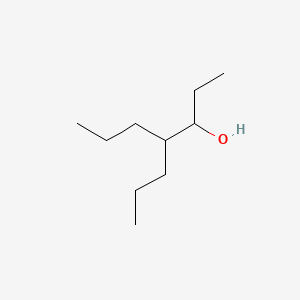
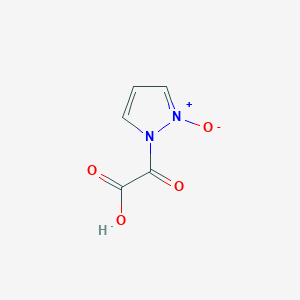
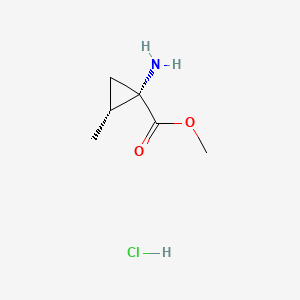
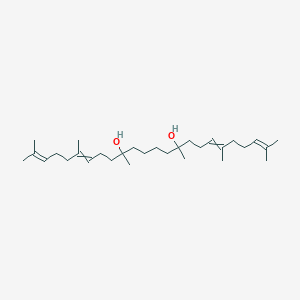
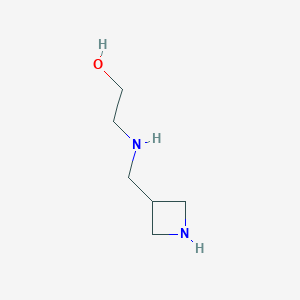
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
